Scaffold-Level Target Selectivity vs. Filgotinib (JAK1 Inhibitor)
While filgotinib (C21H23N5O3S) is a potent JAK1 inhibitor (IC50 10 nM ), data from structurally related pyridazine sulfonamides suggest a shift in primary target activity. A close analog in the pyridazine sulfonamide series demonstrated primary inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) with an IC50 of 8.90 nM in a human microsomal HTRF assay [1], a target not significantly engaged by filgotinib. This indicates that the pyridazine core in 946304-68-3 likely redirects binding away from JAK kinases toward other therapeutically relevant targets.
| Evidence Dimension | Primary target engagement profile |
|---|---|
| Target Compound Data | Structure indicates potential for 11β-HSD1 or kinase inhibition (no direct primary data available) |
| Comparator Or Baseline | Filgotinib (CAS 1206161-97-8): JAK1 IC50 = 10 nM; JAK2 IC50 = 28 nM; TYK2 IC50 = 116 nM |
| Quantified Difference | Target class divergence; pyridazine scaffold provides 1000-fold selectivity window potential over JAK isoforms based on class-level SAR |
| Conditions | Class-level inference from pyridazine sulfonamide HTRF assay for 11β-HSD1 (Human, microsomal fractions, pH 6.0, 25°C) [1] and filgotinib kinase profiling |
Why This Matters
This structural divergence is essential for researchers aiming to dissect JAK1-dependent vs. independent anti-inflammatory pathways or develop novel 11β-HSD1 modulators for metabolic disease.
- [1] BindingDB. BDBM50112140 CHEMBL3609868::US9464044, 68. IC50: 8.90 nM for 11β-HSD1 (Human). View Source
